2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine
Overview
Description
2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is one of three isomeric chloromethylpyridines, along with 3- and 4-chloromethylpyridine . It is an alkylating agent and a precursor to pyridine-containing ligands .
Synthesis Analysis
The synthesis of this compound involves several steps. In one method, 2-methylpyridine and carbon tetrachloride are mixed and stirred, then dry sodium carbonate is added . The mixture is heated to 58-60°C and chlorine is introduced under light irradiation . After about 6 hours, the chlorine is stopped . The mixture is stirred for 0.5 hours, cooled to 30°C, and water is added to dissolve the sodium carbonate . The pH is adjusted to 8-9 with alkali, and the water layer is separated .Molecular Structure Analysis
The crystal structure of this compound is monoclinic, with a P21/c space group . The molecular structure is shown in the figure . The compound has a molar mass of 127.57 g/mol .Chemical Reactions Analysis
This compound is an alkylating agent . It can participate in various chemical reactions, including electrophilic substitution reactions . This allows for its functionalization and the production of a variety of derivatives .Physical and Chemical Properties Analysis
This compound is a white solid with a melting point of 79°C (174°F; 352 K) . Its chemical formula is C6H6ClN .Safety and Hazards
Properties
IUPAC Name |
2-(chloromethyl)-3H-imidazo[4,5-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-3-7-10-5-1-2-9-4-6(5)11-7/h1-2,4H,3H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILVATBOJSQRGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(N2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627065 | |
Record name | 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33232-71-2 | |
Record name | 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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